molecular formula C18H22N4O4 B1233237 5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol CAS No. 534-97-4

5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol

Cat. No.: B1233237
CAS No.: 534-97-4
M. Wt: 358.4 g/mol
InChI Key: BZVNQJMWJJOFFB-UGSZPUKBSA-N
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Description

5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol: is a chemical compound with the molecular formula C18H22N4O4 and a molecular weight of 358.4 g/mol It is a derivative of D-arabino-Hexos-2-ulose, where the carbonyl group is converted into a bis(phenylhydrazone) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol typically involves the reaction of D-arabino-Hexos-2-ulose with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then reacts with another molecule of phenylhydrazine to form the bis(phenylhydrazone) derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives. It is also used in the study of reaction mechanisms and kinetics .

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving hydrazones.

Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the production of various chemical products .

Mechanism of Action

The mechanism of action of 5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol involves its interaction with specific molecular targets, such as enzymes. The bis(phenylhydrazone) moiety can form stable complexes with enzyme active sites, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme function and inhibition .

Comparison with Similar Compounds

Uniqueness: 5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol is unique due to its bis(phenylhydrazone) groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in both chemical synthesis and biological research .

Properties

CAS No.

534-97-4

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

(2R,3S,4R,6E)-5,6-bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol

InChI

InChI=1S/C18H22N4O4/c23-12-16(24)18(26)17(25)15(22-21-14-9-5-2-6-10-14)11-19-20-13-7-3-1-4-8-13/h1-11,16-18,20-21,23-26H,12H2/b19-11+,22-15?/t16-,17-,18-/m1/s1

InChI Key

BZVNQJMWJJOFFB-UGSZPUKBSA-N

SMILES

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C(=NNC2=CC=CC=C2)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)O)O

534-97-4

Synonyms

glucose phenylosazone
glucosephenylosazone

Origin of Product

United States

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